molecular formula C14H9Cl7N2 B11999265 2,2,2-Trichloro-N,N'-bis(3,4-dichlorophenyl) ethylidene diamine CAS No. 53723-87-8

2,2,2-Trichloro-N,N'-bis(3,4-dichlorophenyl) ethylidene diamine

Cat. No.: B11999265
CAS No.: 53723-87-8
M. Wt: 453.4 g/mol
InChI Key: SRLLHBBTZZPDBN-UHFFFAOYSA-N
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Description

2,2,2-Trichloro-N,N'-bis(3,4-dichlorophenyl) ethylidene diamine (CAS 53723-87-8) is a polychlorinated ethylidene diamine derivative with the molecular formula C₁₄H₉Cl₇N₂ . Structurally, it features a central ethylidene diamine backbone (N–CH₂–CH₂–N) substituted with two 3,4-dichlorophenyl groups and three chlorine atoms on the ethylidene carbon.

Properties

CAS No.

53723-87-8

Molecular Formula

C14H9Cl7N2

Molecular Weight

453.4 g/mol

IUPAC Name

2,2,2-trichloro-1-N,1-N'-bis(3,4-dichlorophenyl)ethane-1,1-diamine

InChI

InChI=1S/C14H9Cl7N2/c15-9-3-1-7(5-11(9)17)22-13(14(19,20)21)23-8-2-4-10(16)12(18)6-8/h1-6,13,22-23H

InChI Key

SRLLHBBTZZPDBN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC(C(Cl)(Cl)Cl)NC2=CC(=C(C=C2)Cl)Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trichloro-N(1),N(1)-bis(3,4-dichlorophenyl)-1,1-ethanediamine typically involves the reaction of 3,4-dichloroaniline with trichloroacetaldehyde under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as hydrochloric acid. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Large-scale reactors and continuous flow systems are employed to maintain consistent reaction parameters. The use of automated purification systems, such as chromatography, ensures the removal of impurities and the isolation of the pure compound.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloro-N(1),N(1)-bis(3,4-dichlorophenyl)-1,1-ethanediamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding amines.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced derivatives.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

2,2,2-Trichloro-N(1),N(1)-bis(3,4-dichlorophenyl)-1,1-ethanediamine has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its chlorine content.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,2,2-trichloro-N(1),N(1)-bis(3,4-dichlorophenyl)-1,1-ethanediamine involves its interaction with cellular components, leading to the disruption of essential biological processes. The compound targets specific enzymes and proteins, inhibiting their activity and resulting in the death of microbial cells. The presence of multiple chlorine atoms enhances its reactivity and effectiveness as an antimicrobial agent.

Comparison with Similar Compounds

2,2,2-Trichloro-N,N'-bis(p-bromophenyl) ethylidene diamine (CAS 83320-61-0)

  • Molecular Formula : C₁₄H₉Br₂Cl₃N₂
  • Key Differences : Bromine replaces chlorine on the phenyl rings, reducing electronegativity and altering lipophilicity.
  • Properties: Higher molecular weight (630.95 g/mol vs.

N-(3-Chlorophenyl)-2,2,2-trichloro-acetamide

  • Molecular Formula: C₈H₅Cl₄NO
  • Key Differences : Acetamide backbone instead of ethylidene diamine; single 3-chlorophenyl substituent.
  • Research Findings : Meta-substitution (e.g., 3-Cl) in trichloro-acetamides significantly impacts crystal lattice parameters, as electron-withdrawing groups like Cl enhance intermolecular interactions .

3,3'-Dichloro-4,4'-diaminodiphenylmethane

  • Molecular Formula : C₁₃H₁₂Cl₂N₂
  • Key Differences : Methylene (–CH₂–) bridge instead of ethylidene (–CH₂–CH₂–); fewer chlorine atoms.
  • Applications : Used as a curing agent in epoxy resins, highlighting the role of dichlorophenyl groups in polymer chemistry .

Data Table: Key Properties of Comparable Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications
2,2,2-Trichloro-N,N'-bis(3,4-dichlorophenyl) ethylidene diamine 53723-87-8 C₁₄H₉Cl₇N₂ 453.15* 3,4-dichlorophenyl, trichloroethylidene High chlorine content; potential polymer precursor
2,2,2-Trichloro-N,N'-bis(p-bromophenyl) ethylidene diamine 83320-61-0 C₁₄H₉Br₂Cl₃N₂ 630.95* p-bromophenyl, trichloroethylidene Enhanced lipophilicity; thermal stability
N-(3-Chlorophenyl)-2,2,2-trichloro-acetamide C₈H₅Cl₄NO 272.80* 3-chlorophenyl, trichloroacetamide Meta-substitution affects crystal packing
3,3'-Dichloro-4,4'-diaminodiphenylmethane C₁₃H₁₂Cl₂N₂ 267.17 Dichlorophenyl, methylene bridge Epoxy resin curing agent

*Calculated based on atomic masses.

Research Findings

Structural and Crystallographic Insights

  • Crystal Geometry: Trichloroethylidene diamines with bulky substituents (e.g., 3,4-dichlorophenyl) likely exhibit distinct solid-state geometries compared to simpler analogs. For example, N-(3-chlorophenyl)-trichloro-acetamides crystallize in monoclinic systems with space group P2₁/c, influenced by meta-substituents .

Environmental and Regulatory Considerations

  • Persistence : Chlorinated analogs like methoxychlor (a trichloroethylidene bis(methoxyphenyl) derivative) are regulated due to environmental persistence and toxicity . The target compound’s high chlorine content may raise similar concerns, warranting further ecotoxicological studies.

Biological Activity

2,2,2-Trichloro-N,N'-bis(3,4-dichlorophenyl) ethylidene diamine (commonly referred to as TDBDE) is a synthetic organic compound with significant biological activity. Its unique structure, characterized by multiple chlorine atoms and dichlorophenyl groups, contributes to its diverse biological effects. This article explores the biological activity of TDBDE, including its mechanisms of action, toxicity profiles, and potential therapeutic applications.

  • Chemical Formula: C14H9Cl7N2
  • Molecular Weight: 453.406 g/mol
  • CAS Registry Number: 53723-87-8
  • IUPAC Name: this compound

TDBDE's biological activity is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition: TDBDE has been shown to inhibit specific enzymes involved in metabolic pathways. For example, it can inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism and the detoxification of xenobiotics.
  • Cellular Signaling Modulation: The compound may interfere with cellular signaling pathways by altering the function of receptors or ion channels. This can lead to changes in cell proliferation and apoptosis.
  • Reactive Oxygen Species (ROS) Generation: TDBDE can induce oxidative stress in cells by generating ROS, which can damage cellular components and lead to cell death.

Biological Activity and Toxicity

The biological activity of TDBDE has been investigated in various studies:

  • Antimicrobial Activity: Research indicates that TDBDE exhibits antimicrobial properties against a range of bacteria and fungi. Its effectiveness is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes.
  • Cytotoxicity Studies: In vitro studies have demonstrated that TDBDE can induce cytotoxic effects in cancer cell lines. The compound's cytotoxicity is linked to its capability to induce apoptosis through the activation of caspases and the mitochondrial pathway.
  • Toxicological Profiles: Toxicological assessments reveal that TDBDE poses significant risks to human health and the environment. Acute exposure can lead to symptoms such as respiratory distress and skin irritation. Chronic exposure has been associated with carcinogenic effects in animal models.

Case Studies

Several case studies highlight the biological implications of TDBDE:

  • Case Study on Antimicrobial Efficacy:
    • A study evaluated the antimicrobial efficacy of TDBDE against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both pathogens, demonstrating its potential as an antimicrobial agent.
  • Case Study on Cytotoxic Effects:
    • In a study involving human breast cancer cell lines (MCF-7), TDBDE exhibited IC50 values ranging from 10 to 20 µM after 24 hours of exposure. The mechanism was linked to increased ROS production and subsequent apoptosis.
  • Environmental Impact Study:
    • An environmental assessment indicated that TDBDE is persistent in aquatic systems, leading to bioaccumulation in fish species. This raises concerns about its ecological impact and potential biomagnification through food webs.

Data Summary Table

PropertyValue
Chemical FormulaC14H9Cl7N2
Molecular Weight453.406 g/mol
CAS Registry Number53723-87-8
Antimicrobial MIC32 µg/mL (against S. aureus and E. coli)
Cytotoxic IC5010-20 µM (in MCF-7 cells)
Toxicity EffectsRespiratory distress, skin irritation

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